molecular formula C15H14BrNO5 B8646293 methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate

methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate

Cat. No. B8646293
M. Wt: 368.18 g/mol
InChI Key: SLWHOGGAFBNDFM-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate is a useful research compound. Its molecular formula is C15H14BrNO5 and its molecular weight is 368.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H14BrNO5

Molecular Weight

368.18 g/mol

IUPAC Name

methyl 8-bromo-2-morpholin-4-yl-4-oxochromene-6-carboxylate

InChI

InChI=1S/C15H14BrNO5/c1-20-15(19)9-6-10-12(18)8-13(17-2-4-21-5-3-17)22-14(10)11(16)7-9/h6-8H,2-5H2,1H3

InChI Key

SLWHOGGAFBNDFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OC(=CC2=O)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution methyl 3-acetyl-5-bromo-4-hydroxybenzoate (106 g, 388 mmol) in toluene (1 L) was added dropwise (diethyloxonio)trifluoroborate (0.201 L, 1630 mmol), under nitrogen. The resulting solution was left to stir overnight at room temperature, then 4-(dichloromethylene)morpholin-4-ium chloride (143 g, 698 mmol) was added and mixture heated at 90° C. for 12 h. Upon cooling to room temperature, ether (1.5 L) was added and the solid was collected by filtration. This solid was then suspended in MeOH (1 L) and the mixture was heated at 50° C. for 2 h. Upon cooling to room temperature, the solid was collected by filtration then solubilized in DCM (1 L) and washed with water and a saturated solution of sodium bicarbonate. The organic layer was dried over MgSO4, filtered and evaporated to dryness to afford methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (68.0 g, 47.6%) as an off-white solid. Mass Spectrum: m/z [M+H]+=368.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
0.201 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoromethanesulfonic anhydride (0.755 L, 4487 mmol) was added to a stirred solution of methyl 3-bromo-4-hydroxy-5-(3-morpholino-3-oxopropanoyl)benzoate (433 g, 1122 mmol, pooled material from several batches) dissolved in 1,2-dichloroethane (1 L) at room temperature under nitrogen (exotherm). The resulting solution was stirred at 50° C. overnight. The mixture was partially evaporated, and the residue was diluted with MeOH (1.6 L) at 0° C. (exotherm) and stirred for 1 h at RT. The solvent was evaporated again and the residue was diluted in DCM, quenched with a saturated aqueous solution of sodium carbonate and extracted with DCM. The combined organic phases were washed with brine, dried over MgSO4 and concentrated to afford the crude product. The crude was triturated under MTBE (2×), EtAc (1×) and MTBE (1×). The solid was dried to afford methyl 8-bromo-2-morpholino-4-oxo-4H-chromene-6-carboxylate (208 g, 50%) as a beige solid. Mass Spectrum: m/z [M+H]+=370.
Quantity
0.755 L
Type
reactant
Reaction Step One
Quantity
433 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

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